N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and furan-3-carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is facilitated by the dual reactivity function of N-aminopyridinium ylides, which serve as both a 1,3-dipole and a nitrogen source . The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a] core but has a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another similar compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide is unique due to its combination of the pyrazolo[1,5-a]pyridine and furan-3-carboxamide motifs. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMWFSQMHPWINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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